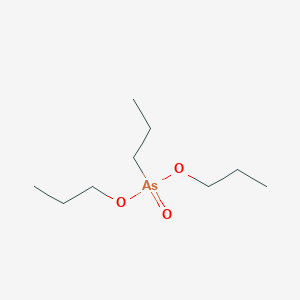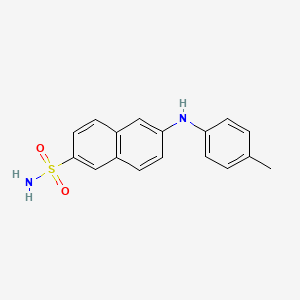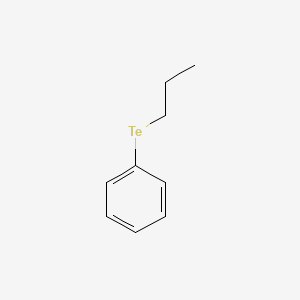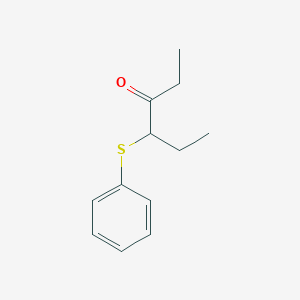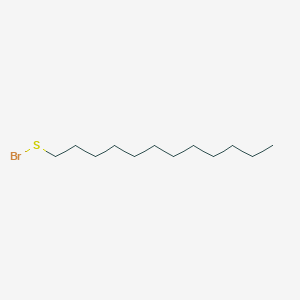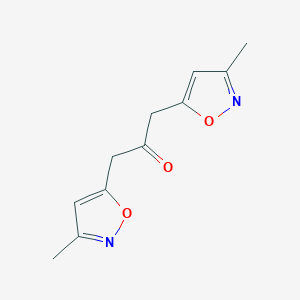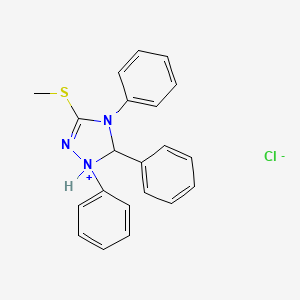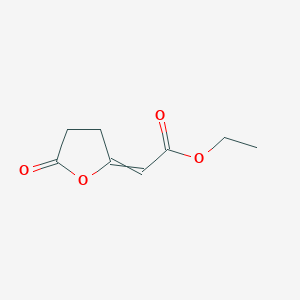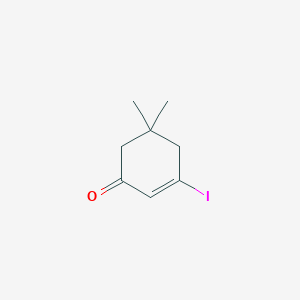
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- is an organic compound with the molecular formula C8H11IO It is a derivative of cyclohexenone, where the iodine atom is substituted at the 3rd position and two methyl groups are attached at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- typically involves the iodination of 3,5-dimethyl-2-cyclohexen-1-one. One common method is the electrophilic iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Reduction: 3-iodo-5,5-dimethylcyclohexanol.
Oxidation: 3-iodo-5,5-dimethylcyclohexanone or carboxylic acids.
Scientific Research Applications
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the iodine atom and the carbonyl group. These functional groups can participate in various nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-2-cyclohexen-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Cyclohexen-1-one: Lacks both the iodine atom and the methyl groups, resulting in different chemical properties and reactivity.
3-Iodo-2-cyclohexen-1-one: Similar structure but without the methyl groups, affecting its steric and electronic properties.
Uniqueness
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- is unique due to the presence of both the iodine atom and the methyl groups. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. The iodine atom provides a site for further functionalization, while the methyl groups influence the compound’s steric and electronic properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
56671-85-3 |
|---|---|
Molecular Formula |
C8H11IO |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
3-iodo-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11IO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 |
InChI Key |
OCMIOCRBXIMOEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


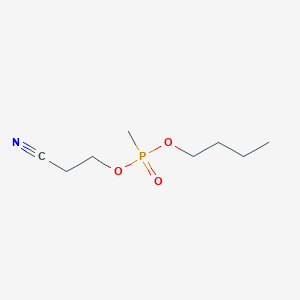
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)

![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
